3-Fluoropyridin-4-ol hydrate chemical properties and structure
3-Fluoropyridin-4-ol hydrate chemical properties and structure
This guide details the chemical properties, structural dynamics, and medicinal chemistry applications of 3-Fluoropyridin-4-ol (and its hydrate forms).[1][2] It is designed for researchers requiring actionable data for synthesis and drug design.[2]
CAS Number: 22282-73-1 (Anhydrous parent) Synonyms: 3-Fluoro-4-hydroxypyridine; 3-Fluoro-4(1H)-pyridinone; 3-Fluoro-4-pyridone.[1][2][3][4] Molecular Formula: C₅H₄FNO[1][2] · xH₂O (typically x = 1 for monohydrate)[2]
Executive Summary
3-Fluoropyridin-4-ol is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1][2] Unlike simple pyridines, it exists primarily as a 4-pyridone tautomer in the solid state and aqueous solution.[2] The introduction of the fluorine atom at the C3 position modulates the electronic landscape of the ring, lowering the pKa of the nitrogen and increasing metabolic stability against oxidative debulking. The "hydrate" designation refers to the crystalline form where water molecules stabilize the zwitterionic pyridone lattice via hydrogen bonding.
Structural Characterization & Tautomerism
The Tautomeric Equilibrium
The core challenge in working with 3-fluoropyridin-4-ol is understanding its tautomeric preference.[1][2] While the name implies a hydroxyl group (enol), the compound predominantly adopts the 3-fluoro-4(1H)-pyridinone (keto) form in polar environments.[1][2]
-
Solid State & Water: The Pyridone (Keto) form is favored due to the high resonance stabilization energy of the zwitterionic contributor and intermolecular hydrogen bonding.
-
Gas Phase & Non-polar Solvents: The Pyridinol (Enol) form may become accessible, but the electron-withdrawing fluorine at C3 destabilizes the adjacent hydroxyl bond, pushing equilibrium toward the ketone.
Hydrate Formation
The "hydrate" is the thermodynamically stable solid form. The polar carbonyl oxygen and the N-H proton of the pyridone ring form a robust hydrogen-bond network with water molecules.
-
Implication: When weighing the reagent for stoichiometry, researchers must account for the water mass (approx. +18 Da for monohydrate).[2]
-
Desolvation: Heating above 100°C often removes lattice water, but the anhydrous material is hygroscopic and will revert to the hydrate upon exposure to ambient moisture.
Structural Visualization
Figure 1: Tautomeric equilibrium shifting toward the pyridone form in the hydrate lattice.[5]
Physicochemical Properties
The fluorine substitution significantly alters the properties compared to the non-fluorinated 4-pyridone.[2]
| Property | Value / Description | Context |
| Molecular Weight | 113.09 g/mol (Anhydrous)~131.10 g/mol (Monohydrate) | Adjust stoichiometry for hydrate form.[1][2][6] |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 135–140 °C (typical for hydrates) | Anhydrous form may melt higher or sublime.[2] |
| Solubility | High: DMSO, Methanol, WaterLow: Hexanes, Toluene, DCM | Pyridone character confers high polarity.[2] |
| Acidity (pKa) | pKa₁ (NH⁺) ≈ 2.5 (Estimated)pKa₂ (OH/NH) ≈ 9.5 (Estimated) | Fluorine lowers pKa relative to 4-pyridone (pKa ~3.2 / 11.[2]1) due to inductive effect (-I).[1][2] |
| H-Bond Donors | 1 (N-H in pyridone form) | Critical for kinase hinge binding.[1][2] |
| H-Bond Acceptors | 2 (C=O and F) | Fluorine acts as a weak acceptor.[1][2] |
Synthetic Pathways
Two primary routes are employed to access 3-fluoropyridin-4-ol.[1][2][5][7] The choice depends on the availability of starting materials.
Method A: Oxidation of Aryl Boronic Acids (Chan-Lam Type)
This is the most direct modern laboratory method, converting commercially available 3-fluoropyridine-4-boronic acid to the hydroxyl species.[1][2]
-
Reagents: 3-Fluoropyridine-4-boronic acid, H₂O₂, NaOH (or mild oxidant).
-
Mechanism: Oxidative hydroxylation of the C-B bond.[2]
-
Advantage: High regioselectivity; avoids harsh conditions.[2]
Method B: Nucleophilic Substitution on 4-Nitro/Halo Pyridines
Used for bulk manufacturing or when the boronic acid is unavailable.[2]
-
Precursor: 3-Fluoro-4-nitropyridine-N-oxide or 3-fluoro-4-chloropyridine.[1][2]
-
Reaction: Hydrolysis under basic conditions (NaOH/H₂O) or acid (HCl).[2]
-
Note: The N-oxide route often requires a subsequent reduction step if the N-oxide is not the desired final state.[2]
Synthesis Workflow Diagram
Figure 2: Primary synthetic routes to the target hydrate.[1][2]
Applications in Medicinal Chemistry
Bioisosterism
3-Fluoropyridin-4-ol is a bioisostere of 4-pyridone and phenol .[1][2]
-
Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at the ortho-position, a common clearance pathway for pyridines (via Cytochrome P450).[1][2]
-
Electronic Modulation: The fluorine atom lowers the electron density of the ring. This reduces the basicity of the nitrogen, making the molecule less likely to be protonated at physiological pH compared to non-fluorinated analogues. This can improve membrane permeability.[2]
Kinase Inhibitor Scaffolds
The 4-pyridone motif functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.
-
Binding Mode: The C=O accepts a proton from the kinase hinge region, while the N-H donates a proton.
-
Selectivity: The fluorine atom can induce small conformational changes or fill small hydrophobic pockets (lipophilic fluorine effect) to improve selectivity against off-target kinases.[1][2]
Handling, Safety, & Storage
Protocol for Handling
-
Hygroscopicity: The compound is hygroscopic.[2] Weighing should be performed quickly, or in a humidity-controlled environment, to ensure accurate stoichiometry.[1][2]
-
Solubility Prep: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10 mM).[2] Avoid storing aqueous dilutions for long periods to prevent potential microbial growth or hydrolysis (though the ring is stable).
Safety Profile (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Work within a fume hood to avoid inhalation of dust.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762919, 3-Fluoropyridin-4-ol.[1][2] Retrieved from [Link][2]
-
Dolbier, W. R. (2009).[2] Fluorine-containing reagents in organic synthesis.[1][2][5][9] Journal of Fluorine Chemistry.[2] (General reference for Fluorine electronic effects).
-
Kuduk, S. D., et al. (2010).[2] Heterocyclic replacements for the phenol moiety in drug design. Bioorganic & Medicinal Chemistry Letters.[2][5] (Context for pyridone bioisosterism).
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 9. US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google Patents [patents.google.com]
